molecular formula C20H21ClN2O2 B15106526 N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15106526
M. Wt: 356.8 g/mol
InChI Key: SNAACEPUQXHOJD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxo-pyrrolidine core substituted with a 3-chloro-4-methylphenyl group at the amide nitrogen and a 4-methylbenzyl group at the pyrrolidine nitrogen. The 3-chloro-4-methylphenyl and 4-methylbenzyl substituents likely influence steric and electronic properties, impacting solubility, bioavailability, and target binding .

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O2/c1-13-3-6-15(7-4-13)11-23-12-16(9-19(23)24)20(25)22-17-8-5-14(2)18(21)10-17/h3-8,10,16H,9,11-12H2,1-2H3,(H,22,25)

InChI Key

SNAACEPUQXHOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Attachment of Aromatic Rings: The aromatic rings with chloro and methyl substituents can be introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The chloro substituent on the aromatic ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Pyrrolidine Carboxamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Biological Activity (if reported) Synthesis Yield Reference
N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide R1: 4-Fluorophenyl; R2: 4-Chlorophenyl 332.78 Not specified Not reported
1-(3-Chloro-4-methylphenyl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide R1: Cyclopentyl; R2: 3-Chloro-4-methyl 320.82 Screening compound (availability) Not reported
N-(3-(4-Chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide R1: 4-Methylbenzyl; R2: 4-Chlorophenyl 410.18 Not specified 59%

Key Observations :

  • Substituent Position : The position of chlorine (e.g., 3-chloro vs. 4-chloro) and benzyl groups (e.g., 4-methylbenzyl vs. 4-fluorophenyl) significantly alters molecular weight and steric bulk, which may affect receptor binding or solubility .
  • Synthesis Yields : Analogues like the compound in show moderate yields (59%), suggesting synthetic challenges in introducing bulky substituents .

Heterocyclic Variants: Thiazolidinone and Pyrrole Derivatives

Table 2: Non-Pyrrolidine Heterocyclic Analogues

Compound Name Core Structure Key Substituents Reported Activity Reference
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, pyridine-3-carboxamide X-ray crystallography data
N-(1)-(S)-Fenchyl-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxamide Pyrrole 4-Chloro-3-methylphenyl, fenchyl CB2 receptor antagonism

Key Observations :

  • Thiazolidinone vs.
  • Pyrrole Derivatives: Pyrrole-based analogues () demonstrate cannabinoid receptor antagonism, suggesting that heterocycle choice directly impacts pharmacological targets .

Pyridinecarboxamide Derivatives

Table 3: Pyridinecarboxamide Analogues

Compound Name Core Structure Substituents Molecular Weight Reference
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pyridine 3-Chlorobenzyl, 4-chlorophenyl 403.26
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 3-Chlorobenzyl, 4-methoxyphenyl 403.26

Key Observations :

  • Chlorine Substitution : Multiple chloro groups (e.g., 3-chlorobenzyl in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Comparison

  • LogP and Solubility : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) are likely more polar than those with methyl or benzyl groups, affecting pharmacokinetics .
  • Molecular Weight : Most analogues fall within 300–410 g/mol, aligning with Lipinski’s rule for drug-likeness .

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide, a compound of interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, presenting data on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22ClN3O2
  • Molecular Weight : 359.85 g/mol
  • InChI Key : CXHHBNMLPJOKQD-UHFFFAOYSA-N

This compound features a pyrrolidine core substituted with a chloro-methylphenyl group and a methylbenzyl moiety, which may contribute to its biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study showed that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. The compound's ability to enhance the levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) suggests its utility in treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptosis : It promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing reactive oxygen species (ROS) levels in neuronal cells.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Mechanism
This compound10Induces apoptosis
Doxorubicin15DNA intercalation

Study 2: Neuroprotection

In a neuroprotection study involving primary neuronal cultures exposed to glutamate toxicity, treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls. This effect was associated with increased levels of BDNF and decreased levels of pro-inflammatory cytokines .

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